![molecular formula C14H12N4O5 B224190 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine CAS No. 1163-71-9](/img/structure/B224190.png)
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine, also known as DNPH-hydrazone, is a yellow crystalline compound that is commonly used in scientific research. This compound has been widely studied for its ability to react with carbonyl groups, making it a useful tool in various fields of research.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene involves the formation of a hydrazone derivative through the reaction with carbonyl groups. This reaction is typically carried out in acidic conditions, which promotes the formation of the hydrazone.
Biochemical and Physiological Effects
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene does not have any known biochemical or physiological effects, as it is primarily used as a reagent in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments is its ability to react with a wide range of carbonyl-containing compounds. This reagent is also relatively inexpensive and easy to use, making it a popular choice for researchers.
However, there are some limitations to using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments. For example, this reagent can react with other functional groups in addition to carbonyls, which can lead to false positives. Additionally, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research involving 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. One area of interest is the development of new methods for the detection of carbonyl-containing compounds using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. Additionally, researchers may explore the use of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in other areas of chemistry, such as organic synthesis and catalysis.
In conclusion, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is a useful reagent in scientific research for the detection of carbonyl-containing compounds. While there are some limitations to its use, this compound has been widely studied and has potential for future research in various fields of chemistry.
Synthesis Methods
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with 2-methoxybenzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product can be purified through recrystallization.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is commonly used in scientific research as a reagent for the detection of carbonyl groups in various compounds. This compound can react with aldehydes and ketones to form a yellow precipitate, which can be used to identify the presence of these functional groups in a sample.
properties
CAS RN |
1163-71-9 |
---|---|
Product Name |
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine |
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-14-5-3-2-4-10(14)9-15-16-12-7-6-11(17(19)20)8-13(12)18(21)22/h2-9,16H,1H3/b15-9+ |
InChI Key |
YWSBQMCOYBSYCS-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
1163-71-9 |
synonyms |
2-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
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